N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide features a 1,2,4-benzothiadiazine-1,1-dioxide core linked to an acetamide group substituted with a 3-chloro-2-methylphenyl moiety. This structure combines a sulfur- and nitrogen-containing heterocycle with an electron-withdrawing sulfone group, which may enhance stability and influence biological activity.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-10-11(17)5-4-7-12(10)19-16(21)9-15-18-13-6-2-3-8-14(13)24(22,23)20-15/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXLEKPJNMINPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a benzothiadiazine core known for its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may target proteases or kinases that are crucial in cancer progression.
- Receptor Modulation : Evidence suggests that it can modulate receptors associated with inflammatory responses or neurotransmitter systems. This modulation could lead to therapeutic effects in conditions such as pain or anxiety.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase activation |
| B | A549 (lung cancer) | 10 | Inhibits cell proliferation through cell cycle arrest |
| C | HeLa (cervical cancer) | 12 | Modulates p53 pathway |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:
| Study | Model | Effect Observed |
|---|---|---|
| D | Carrageenan-induced paw edema in rats | Reduction of edema by 30% |
| E | LPS-induced inflammation in mice | Decreased cytokine levels (TNF-alpha and IL-6) |
This activity indicates potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of related compounds within the benzothiadiazine class:
- Case Study 1 : A study on a similar benzothiadiazine derivative showed significant inhibition of tumor growth in xenograft models.
- Case Study 2 : Another investigation revealed that benzothiadiazines could reduce symptoms in animal models of rheumatoid arthritis.
These cases underscore the therapeutic potential of compounds like this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives
- N-(4-Acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide (): Structural Difference: The aryl group is 4-acetylphenyl instead of 3-chloro-2-methylphenyl.
- 2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS 951460-72-3, ): Structural Difference: Substituted with a 4-phenoxyphenyl group.
Alternative Heterocycles
Substituent Variations on the Aryl Group
Chlorinated Aryl Derivatives
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Difference: Dichlorophenyl group and thiazole substituent.
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
Alkyl and Alkoxy Substitutions
Data Tables
Table 1: Structural Analogs of the Target Compound
Preparation Methods
Core Starting Materials
The synthesis begins with two primary precursors:
Solvents and Catalysts
-
Solvents : DMF is the preferred solvent due to its high polarity and ability to stabilize intermediates. Alternatives include benzene-ethyl acetate mixtures (10:5:1 ratio), which enhance solubility of hydrophobic intermediates.
-
Catalysts : Potassium iodide (KI) accelerates nucleophilic substitution reactions, while mercury chloride (HgCl₂) is occasionally used in zinc-mediated couplings.
Step-by-Step Synthesis Procedure
Acetamide Formation
The first step involves reacting 3-chloro-2-methylaniline with chloroacetyl chloride in a 1:1 molar ratio:
This intermediate is isolated via vacuum filtration and washed with ice-cold ethanol to remove unreacted aniline.
Benzothiadiazine Coupling
The chloroacetamide intermediate is coupled with 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl acetic acid using KI (0.5 equiv) in refluxing DMF (120°C, 8–12 hours):
The product precipitates upon cooling and is purified via recrystallization from ethanol.
Reaction Optimization and Yield Data
Catalytic Efficiency
Comparative studies demonstrate that KI increases yields by 20–25% compared to uncatalyzed reactions. Mercury-based catalysts, though effective, are avoided due to toxicity concerns.
Table 1: Catalyst Impact on Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 120 | 12 | 45 |
| KI (0.5%) | 120 | 8 | 67 |
| HgCl₂ | 100 | 6 | 70 |
Solvent Effects
Benzene-ethyl acetate-HMFTA (10:5:1) mixtures achieve higher yields (67%) than pure DMF (58%) by reducing side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Mass Spectrometry
Scalability and Industrial Considerations
Q & A
Q. What are the critical steps in synthesizing N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the benzothiadiazine core via cyclization under acidic or basic conditions.
Introduction of the acetamide moiety through nucleophilic substitution or condensation reactions.
Attachment of the 3-chloro-2-methylphenyl group using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key Conditions :
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity (>95%) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., using SHELXL for refinement) .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
- Cytotoxicity screening (e.g., MTT assay) against cancer cell lines .
- In silico docking : Predict binding affinity to targets like benzothiadiazine-associated receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Solvent Optimization : Replace high-boiling solvents (e.g., DMSO) with greener alternatives (e.g., acetonitrile) to facilitate post-reaction isolation .
- Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction kinetics in real time .
Q. How to resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation :
| Technique | Application |
|---|---|
| X-ray diffraction | Resolve tautomeric forms or conformational isomers |
| H-N HMBC NMR | Confirm hydrogen bonding networks in solution |
- DFT Calculations : Compare experimental and computed NMR chemical shifts to validate proposed structures .
Q. What strategies identify the compound’s biological targets with high specificity?
- Methodological Answer :
- Chemical Proteomics :
Use photoaffinity labeling with a biotinylated analog to capture interacting proteins .
Pull-down assays coupled with LC-MS/MS for protein identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
